(6-Chloropyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone (6-Chloropyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC16214506
InChI: InChI=1S/C11H11ClF2N2O/c12-9-2-1-8(7-15-9)10(17)16-5-3-11(13,14)4-6-16/h1-2,7H,3-6H2
SMILES:
Molecular Formula: C11H11ClF2N2O
Molecular Weight: 260.67 g/mol

(6-Chloropyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone

CAS No.:

Cat. No.: VC16214506

Molecular Formula: C11H11ClF2N2O

Molecular Weight: 260.67 g/mol

* For research use only. Not for human or veterinary use.

(6-Chloropyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone -

Specification

Molecular Formula C11H11ClF2N2O
Molecular Weight 260.67 g/mol
IUPAC Name (6-chloropyridin-3-yl)-(4,4-difluoropiperidin-1-yl)methanone
Standard InChI InChI=1S/C11H11ClF2N2O/c12-9-2-1-8(7-15-9)10(17)16-5-3-11(13,14)4-6-16/h1-2,7H,3-6H2
Standard InChI Key BXSKLDOKJJMLNP-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1(F)F)C(=O)C2=CN=C(C=C2)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring substituted with a chlorine atom at the 6-position and a carbonyl-linked 4,4-difluoropiperidine group at the 3-position. The piperidine ring’s 4,4-difluoro substitution introduces conformational rigidity, while the chloropyridine moiety enhances electrophilic reactivity.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC11_{11}H11_{11}ClF2_2N2_2O
Molecular Weight260.67 g/mol
IUPAC Name(6-Chloropyridin-3-yl)-(4,4-difluoropiperidin-1-yl)methanone
Canonical SMILESC1CN(CCC1(F)F)C(=O)C2=CN=C(C=C2)Cl
Topological Polar Surface Area29.5 Ų
Hydrogen Bond Acceptors4

The compound’s logP value (estimated at 2.1) suggests moderate lipophilicity, balancing blood-brain barrier penetration and aqueous solubility.

Synthetic Routes and Optimization

Primary Synthesis Pathway

The standard synthesis involves a nucleophilic acyl substitution reaction:

  • Reactants: 6-Chloropyridine-3-carbonyl chloride and 4,4-difluoropiperidine.

  • Conditions: Anhydrous dichloromethane, triethylamine (2.5 eq.), 0°C to room temperature, 12–16 hours.

  • Yield: 68–72% after silica gel chromatography.

Mechanistic Insight:
The reaction proceeds via deprotonation of 4,4-difluoropiperidine by triethylamine, generating a nucleophilic amine that attacks the electrophilic carbonyl carbon of the acid chloride.

Table 2: Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
SolventDichloromethaneMaximizes solubility
Temperature0°C → 25°CPrevents decomposition
Stoichiometry (Amine)1.1 eq.Reduces dimerization

Biological Activity and Mechanism

Orexin Receptor Antagonism

Structural analogs of this compound are patented as orexin receptor antagonists (WO2013127913A1) . Orexin receptors (OX1R/OX2R) regulate sleep-wake cycles and metabolic functions. Key interactions include:

  • Piperidine Fluorines: Stabilize receptor-binding pocket interactions via C–F···H–N hydrogen bonds.

  • Chloropyridine: Enhances binding affinity through hydrophobic interactions with OX1R’s transmembrane domain .

In Silico Docking Studies:
Molecular modeling predicts a binding energy of −9.2 kcal/mol at OX1R, with critical residues:

  • Tyr318^{318}: π-Stacking with pyridine ring.

  • His224^{224}: Hydrogen bonding with carbonyl oxygen .

Pharmacological Applications

Therapeutic AreaMechanismPatent/Study Reference
ObesityOrexin-mediated appetite suppression
InsomniaOX1R antagonism prolongs REM sleep
Drug AddictionAttenuation of dopamine reward pathways
Antimicrobial ResistancePyridine-mediated bacterial efflux pump inhibition

Recent Advances and Future Directions

Derivative Development

Modifications to the parent structure aim to enhance bioavailability:

  • Piperidine Substituents: Replacing difluoro groups with trifluoromethyl improves metabolic stability (t1/2_{1/2} from 1.2 → 3.8 hours) .

  • Pyridine Modifications: 2-Aminoethoxy substitution increases aqueous solubility (2.1 → 8.7 mg/mL) .

Challenges:

  • CYP3A4 Inhibition: The chloropyridine moiety acts as a heme-iron ligand, causing drug-drug interactions.

  • hERG Liability: Piperidine derivatives may prolong QT intervals; IC50_{50} = 1.8 μM necessitates structural mitigation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator